2,5-Dimethyl-2-ethyl-3-thiazoline
Description
Properties
CAS No. |
108284-86-2 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-ethyl-2,5-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-4-7(3)8-5-6(2)9-7/h5-6H,4H2,1-3H3 |
InChI Key |
SSWCVLWNIYPASQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=CC(S1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2-ethyl-3-thiazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-haloketones with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 2,5-Dimethyl-2-ethyl-3-thiazoline may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-2-ethyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2,5-Dimethyl-2-ethyl-3-thiazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization accelerators
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2-ethyl-3-thiazoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazoline Derivatives
Key Structural Analogs
The following compounds share the 3-thiazoline core with variations in the alkyl substituents at position 2:
Comparative Analysis
Structural Similarities
- All three compounds belong to subgroup B-II (thiazolines) under EFSA’s Flavouring Group Evaluation 76 (FGE.76) .
- The 4,5-dimethyl substitution pattern is conserved, while the alkyl chain at position 2 varies (ethyl, sec-butyl, isobutyl).
Genotoxicity Profile
- Regulatory Implications: EFSA’s "Procedure" for flavoring safety assessment cannot be applied until in vivo genotoxicity studies (e.g., micronucleus or comet assays) confirm safety .
Metabolic and Functional Differences
- Lipophilicity: Longer/branched alkyl chains (e.g., isobutyl vs.
Research Findings and Regulatory Context
EFSA Evaluations
- The three thiazolines were grouped with thiazolidines (subgroup B-III) due to shared NCS fragments, which are associated with diverse biological activities (e.g., antimicrobial, antiviral) but also genotoxic risks .
- FGE.76Rev2 Conclusion: The Panel emphasized structural alerts for genotoxicity, aligning with the "threshold of toxicological concern" (TTC) principle for flavorings .
Comparative Data Gaps
- In Vivo Studies: No in vivo genotoxicity or carcinogenicity data are available for these compounds.
- Metabolite Profiling : The impact of hepatic metabolism (e.g., oxidation of alkyl chains) on toxicity remains uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
